![molecular formula C18H20N2O2 B5709949 4-(acetylamino)-N-(2-ethyl-6-methylphenyl)benzamide](/img/structure/B5709949.png)
4-(acetylamino)-N-(2-ethyl-6-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, aiming at obtaining compounds with selective inhibition activity against specific HDACs. For example, the design and synthesis of MGCD0103, an orally active histone deacetylase inhibitor, demonstrates the intricate processes involved in developing compounds with potential anticancer activity (Zhou et al., 2008). Another example includes the synthesis of piperidine derivatives with anti-acetylcholinesterase activity, highlighting the versatility of benzamide derivatives in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and DFT calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties crucial for understanding the compound's reactivity and potential biological interactions. A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide showcases the importance of structural analysis in determining antioxidant properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions that underline their pharmacological potentials, such as acetylation and hydroxylation. These modifications can significantly impact their biological activity and specificity towards target enzymes or receptors. The metabolism and disposition of LY201116, a potent anticonvulsant benzamide derivative, illustrate the role of N-acetylation and hydroxylation in the pharmacokinetics of these compounds (Potts et al., 1989).
Physical Properties Analysis
Understanding the physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, is essential for drug formulation and delivery. These properties can influence the compound's bioavailability and efficacy. Studies like the synthesis and crystal structure analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable data on the physical characteristics of benzamide-related compounds (Kranjc et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide, also known as Tacedinaline , is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .
Mode of Action
Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, preventing the removal of acetyl groups from histones . This results in the relaxation of chromatin and promotes gene transcription .
Biochemical Pathways
The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions . The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of HDAC1 by Tacedinaline has several cellular effects. It has been shown to cause a cytostatic effect, with an increase in the G0/G1 phase of the cell cycle, a reduction in the S phase, and increased apoptosis in certain cell lines . It has also demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .
Propiedades
IUPAC Name |
4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-14-7-5-6-12(2)17(14)20-18(22)15-8-10-16(11-9-15)19-13(3)21/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAHQWZVQSEPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.